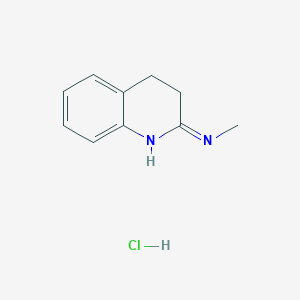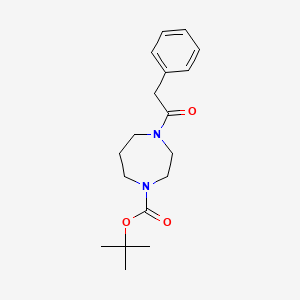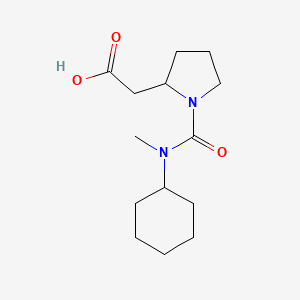![molecular formula C12H8ClN3O B13880317 1h-Indole,7-[(6-chloro-4-pyrimidinyl)oxy]-](/img/structure/B13880317.png)
1h-Indole,7-[(6-chloro-4-pyrimidinyl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole, 7-[(6-chloro-4-pyrimidinyl)oxy]- is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 1H-Indole, 7-[(6-chloro-4-pyrimidinyl)oxy]- involves several steps, typically starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The 6-chloro-4-pyrimidinyl group can be introduced through a nucleophilic substitution reaction, where the hydroxyl group of the indole is replaced by the pyrimidinyl group using a suitable base.
Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yields and purity. This can include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
1H-Indole, 7-[(6-chloro-4-pyrimidinyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyrimidinyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the pyrimidinyl group is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and specific solvents to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H-Indole, 7-[(6-chloro-4-pyrimidinyl)oxy]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 1H-Indole, 7-[(6-chloro-4-pyrimidinyl)oxy]- involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The 6-chloro-4-pyrimidinyl group can enhance the compound’s binding affinity and specificity towards certain targets, leading to its biological effects. The exact pathways involved depend on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
1H-Indole, 7-[(6-chloro-4-pyrimidinyl)oxy]- can be compared with other indole derivatives such as:
1H-Indole, 4-chloro-: This compound has a similar indole core but lacks the pyrimidinyl group, resulting in different chemical and biological properties.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity, differing significantly in structure and function.
Tryptophan: An essential amino acid with an indole core, playing a crucial role in protein synthesis and metabolism.
The uniqueness of 1H-Indole, 7-[(6-chloro-4-pyrimidinyl)oxy]- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives.
Eigenschaften
Molekularformel |
C12H8ClN3O |
|---|---|
Molekulargewicht |
245.66 g/mol |
IUPAC-Name |
7-(6-chloropyrimidin-4-yl)oxy-1H-indole |
InChI |
InChI=1S/C12H8ClN3O/c13-10-6-11(16-7-15-10)17-9-3-1-2-8-4-5-14-12(8)9/h1-7,14H |
InChI-Schlüssel |
RMOOADLJAMHVPA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)OC3=CC(=NC=N3)Cl)NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-3-methoxyaniline](/img/structure/B13880238.png)
![3-Phenyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine](/img/structure/B13880251.png)
![N-[3-methyl-4-(4-methylpyridin-3-yl)phenyl]ethanesulfonamide](/img/structure/B13880254.png)
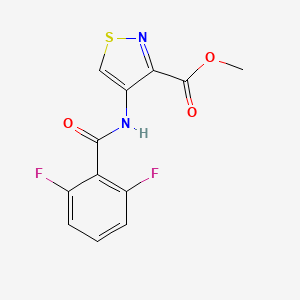
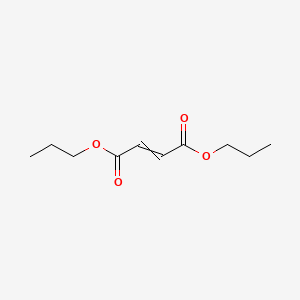
![[1-(3,4-Dichlorophenyl)sulfonylpiperidin-4-yl]methanamine](/img/structure/B13880267.png)
![5-Amino-2-[4-(methyloxy)phenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13880273.png)
![5,7-Dimethylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13880286.png)

